Pentanol

Catalog No.
S601691
CAS No.
71-41-0
M.F
C5H12O
CH3(CH2)3CH2OH
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanol

CAS Number

71-41-0

Product Name

Pentanol

IUPAC Name

pentan-1-ol

Molecular Formula

C5H12O
CH3(CH2)3CH2OH
C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3

InChI Key

AMQJEAYHLZJPGS-UHFFFAOYSA-N

SMILES

CCCCCO

Solubility

10 to 50 mg/mL at 63° F (NTP, 1992)
0.25 M
22 mg/mL at 25 °C
Miscible with alcohol, ether
Sol in acetone
MISCIBLE WITH MOST ORG SOLVENTS
In water, 22,000 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 2.2 (moderate)
miscible with alcohol

Synonyms

1-pentanol, n-pentanol, n-pentanol, 1-(13)C-labeled cpd, n-pentanol, aluminum salt, n-pentanol, barium salt, n-pentanol, calcium salt, n-pentanol, magnesium salt, n-pentanol, potassium salt, n-pentanol, sodium salt, n-pentanol, titanium (4+) salt

Canonical SMILES

CCCCCO

Organic Synthesis:

  • Precursor for Esters: Pentanol serves as a starting material for producing various esters, which find diverse applications in research. For example, pentyl acetate, an ester derived from pentanol and acetic acid, is used as a flavoring agent and solvent in scientific studies [].
  • Production of Pharmaceuticals and Fragrances: Pentanol derivatives are crucial intermediates in the synthesis of various pharmaceuticals and fragrances. For instance, amyl xanthate, derived from pentanol, is used in the mining industry, while pentyl butyrate with its apricot-like odor finds use in fragrance research [].

Biological Research:

  • Studying Cellular Processes: Pentanol exhibits potential in studying cellular processes. Studies have explored its use in investigating the mechanisms of cell death and membrane permeability [].
  • Antimicrobial Properties: Certain pentanol isomers exhibit antimicrobial properties, making them candidates for research on potential new disinfectants and antimicrobials [].

Material Science Research:

  • Liquid Crystals: Specific pentanol isomers can be incorporated into the development of liquid crystals, which have applications in various fields, including displays and optical devices [].
  • Polymer Research: Pentanol derivatives are being explored for their potential as plasticizers and stabilizers in polymer research, aiming to improve the properties of various materials [].

Fuel Research:

  • Biofuel Blending: Research is ongoing on the potential of using pentanol as a biofuel or blending it with conventional fuels. While studies show it can decrease particulate emissions, further research is needed to optimize its performance and address challenges [].

Pentanol, specifically 1-pentanol (also known as n-pentanol or pentan-1-ol), is an organic compound with the molecular formula C5H12O\text{C}_5\text{H}_{12}\text{O}. It is classified as a primary alcohol due to the presence of a hydroxyl group (OH-\text{OH}) attached to a terminal carbon atom. This colorless liquid has a distinctive odor and is one of eight isomeric alcohols with the same molecular formula. 1-Pentanol is commonly found in fusel oils, which are byproducts of alcoholic fermentation, and it serves various industrial and laboratory purposes, including use as a solvent and in the synthesis of fragrances .

And formulations due to its ability to dissolve a range of organic compounds.
  • Fragrance Industry: Its esters are utilized in the production of fragrances and flavorings.
  • Fuel Additive: Studies have explored its use as an additive in diesel fuel blends, where it has shown potential for reducing particulate emissions while increasing gaseous emissions .
  • While 1-pentanol is not widely recognized for significant biological activity, it exhibits moderate toxicity upon ingestion and can irritate skin and eyes. Its vapors are heavier than air, which poses inhalation risks in poorly ventilated areas . Some studies suggest that pentanol may influence neuroactive pathways due to its structural similarity to other alcohols that interact with neurotransmitter systems .

    1-Pentanol can be synthesized through various methods:

    • Hydroformylation: This method involves the reaction of 1-butene with carbon monoxide and hydrogen gas to produce pentanal, which is then hydrogenated to yield 1-pentanol:
      CH3CH2CH=CH2+CO+H2CH3CH2CH2CHO\text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2+\text{CO}+\text{H}_2\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CHO}
      CH3CH2CH2CHO+H2CH3CH2CH2CH2OH\text{CH}_3\text{CH}_2\text{CH}_2\text{CHO}+\text{H}_2\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}
    • Fermentation: Research is ongoing into producing bio-pentanol through fermentation processes as a more sustainable alternative .
    • Fractional Distillation: 1-Pentanol can also be isolated from fusel oil through fractional distillation .

    Research into the interactions of 1-pentanol focuses on its combustion properties and radical chemistry. Notable findings include:

    • Radical Reactions: The primary consumption reactions involve hydrogen abstraction by hydroxyl and hydroperoxyl radicals during combustion processes .
    • Oxidation Mechanisms: Detailed studies have modeled the oxidation pathways of pentanol, revealing how it decomposes into various products under different conditions .

    Several compounds are structurally similar to 1-pentanol. Here are some notable examples:

    Compound NameMolecular FormulaCharacteristics
    2-PentanolC₅H₁₂OSecondary alcohol; used as a solvent and in flavorings.
    3-PentanolC₅H₁₂OAnother secondary alcohol; less commonly used than its isomers.
    Amyl AlcoholC₅H₁₂OA mixture of several isomers; commonly used in solvents and flavorings.
    ButanolC₄H₁₀OA four-carbon alcohol; used as a solvent and fuel additive.

    Uniqueness of 1-Pentanol:

    • As a primary alcohol, it differs from its secondary counterparts (like 2-pentanol) in reactivity patterns, particularly in oxidation reactions.
    • Its distinct odor profile when forming esters sets it apart from other similar compounds.

    Physical Description

    N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91°F. Boiling point 280°F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals.
    Liquid
    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
    colourless to pale yellow liquid

    Color/Form

    Colorless liquid

    XLogP3

    1.6

    Boiling Point

    280 °F at 760 mm Hg (NTP, 1992)
    137.9 °C
    137.5 °C
    138 °C

    Flash Point

    91 °F (NTP, 1992)
    91 °F (33 °C) (CLOSED CUP)
    43 °C c.c.

    Vapor Density

    3.04 (NTP, 1992) (Relative to Air)
    3.0 (AIR= 1)
    Relative vapor density (air = 1): 3

    Density

    0.818 at 59 °F (USCG, 1999)
    d204 0.82
    0.8146 @ 20 °C/4 °C
    Relative density (water = 1): 0.8
    0.810-0.816

    LogP

    1.51 (LogP)
    1.51
    low Kow= 1.51

    Odor

    CHARACTERISTIC FUSEL-LIKE ODOR
    Mild odo

    Melting Point

    -110 °F (NTP, 1992)
    -78.9 °C
    Mp -79 °
    -79 °C
    -78.9°C

    UNII

    M9L931X26Y

    Related CAS

    37411-22-6 (magnesium salt)

    GHS Hazard Statements

    Aggregated GHS information provided by 389 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    1 mm Hg at 56.5 °F ; 2.8 mm Hg at 68° F (NTP, 1992)
    2.20 mmHg
    2.2 mm Hg at 25 °C
    Vapor pressure, kPa at 20 °C: 0.6

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    71-41-0
    30899-19-5

    Wikipedia

    1-pentanol

    Use Classification

    Food additives -> Flavoring Agents
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index
    Fatty Acyls [FA] -> Fatty alcohols [FA05]
    Fire Hazards -> Flammable - 3rd degree

    Methods of Manufacturing

    BY HYDROGENATION OF VALERIC ALDEHYDE WITH SODIUM AMALGAM; FROM AMYL CHLORIDE.
    Fractional distillation of mixed alcohols resulting from the chlorination and alkaline hydrolysis of pentane
    ... Commercial processes for the production of amyl alcohols include separation from fusel oils, chlorination of C-5 alkanes with subsequent hydrolysis to produce a mixture of seven of the eight isomers ... and a low pressure oxo process, or hydroformylation, of C-4 olefins followed by hydrogenation of the resultant C-5 aldehydes. /Amyl Alcohols/

    General Manufacturing Information

    All other basic organic chemical manufacturing
    Mining (except oil and gas) and support activities
    1-Pentanol: ACTIVE
    ...Commercial amyl alcohol or fusel oil is toxic mixture of isomers of varying composition.

    Analytic Laboratory Methods

    Method: AOAC 972.10, Alcohols (Higher) and Ethyl Acetate in Distilled Liquors; Procedure: Gas chromatography; Analyte: n-amyl alcohol; Matrix: distilled liquors; Detection Limit: not provided.

    Storage Conditions

    Fireproof. Separated from strong oxidants, and alkaline metals and alkaline-earth metals. Keep in a well-ventilated room.

    Dates

    Modify: 2023-08-15

    Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs

    Benjamin Jeffries, Zhong Wang, Hannah R Felstead, Jean-Yves Le Questel, James S Scott, Elisabetta Chiarparin, Jérôme Graton, Bruno Linclau
    PMID: 31894985   DOI: 10.1021/acs.jmedchem.9b01172

    Abstract

    Optimization of compound lipophilicity is a key aspect of drug discovery. The aim of this work was to compare the lipophilicity modulations induced by 16 distinct known and novel fluoroalkyl motifs on three parent models. Fifty fluorinated compounds, with 28 novel experimental aliphatic log
    values, are involved in discussing various lipophilicity trends. As well as confirming known trends, a number of novel lipophilicity-reducing motifs are introduced. Tactics to reduce lipophilicity are discussed, such as "motif extensions" and "motif rearrangements", including with concomitant extension of the carbon chain, as well as one- and two-fluorine 'deletions' within perfluoroalkyl groups. Quantum chemical log
    calculations (SMD-MN15) based on solvent-dependent three-dimensional (3D) conformational analysis gave excellent correlations with experimental values, superior to
    log
    predictions based on 2D structural motifs. The availability of a systematic collection of data based on a small number of parent molecules illustrates the relative lipophilicity modulations of aliphatic fluorination motifs.


    Dynamic changes in norisoprenoids and phenylalanine-derived volatiles in off-vine Vidal blanc grape during late harvest

    Kai Chen, Jingfang Wen, Liyan Ma, Haichao Wen, Jingming Li
    PMID: 30955659   DOI: 10.1016/j.foodchem.2019.03.101

    Abstract

    We investigated the dynamic changes in norisoprenoids and phenylalanine derivatives in off-vine Vidal blanc. Glycosidically bound as well as free-form volatile compounds were identified by GC-MS in two vintages. Thus, off-vine grape exhibited the development of four higher alcohols (viz. linalool oxide, 2-octanol, 1-pentanol, and 1-heptanol), C13-norisoprenoids (α-ionone), phenylalanine-derivates (2-phenylethanol), whereas β-ionone and geranial showed high correlation in on-vine grape. Freeze-thaw cycles and desiccation, two exterior stress affect volatile compound development, resulted in content fluctuations during late harvest. Interestingly, the total content of higher alcohols was higher in on-vine grapes than off-vine grapes in two vintages respectively. Interestingly, the content of higher alcohols was higher in off-vine samples in the 2016 and 2017 vintages. In terms of physicochemical parameters, off-vine Vidal showed results similar to those of on-vine sample. Nevertheless, sensorial impression of the grape juice was influenced by interaction of vintages and vine treatments.


    Assessment of n-pentanol/Calophyllum inophyllum/diesel blends on the performance, emission, and combustion characteristics of a constant-speed variable compression ratio direct injection diesel engine

    Purnachandran Ramakrishnan, Ramesh Kasimani, Mohamed Shameer Peer, Sakthivel Rajamohan
    PMID: 29508195   DOI: 10.1007/s11356-018-1566-5

    Abstract

    Alcohol is used as an additive for a long time with the petroleum-based fuels. In this study, the higher alcohol, n-pentanol, was used as an additive to Calophyllum inophyllum (CI) biodiesel/diesel blends at 10, 15, and 20% by volume. In all blends, the ratio of CI was maintained at 20% by volume. The engine characteristics of the pentanol fuel blends were compared with the diesel and CI20 (Calophyllum inophyllum 20% and diesel 80%) biodiesel blend. The nitrogen oxide (NO) emission of the pentanol fuel blends showed an increased value than CI20 and neat diesel fuel. The carbon dioxide (CO
    ) also increased with increase in pentanol addition with the fuel blends than CI20 fuel blend and diesel. The carbon monoxide (CO) and hydrocarbon (HC) emissions were decreased with increase in pentanol proportion in the blend than the CI20 fuel and diesel. The smoke emission was reduced and the combustion characteristics of the engine were also improved by using pentanol blended fuels. From this investigation, it is suggested that 20% pentanol addition with the biodiesel/diesel fuel is suitable for improved performance and combustion characteristics of a diesel engine without any engine modifications, whereas CO
    and NO emissions increased with addition of pentanol due to effective combustion.


    Protein extraction into the bicontinuous microemulsion phase of a Water/SDS/pentanol/dodecane winsor-III system: Effect on nanostructure and protein conformation

    Douglas G Hayes, Ran Ye, Rachel N Dunlap, Matthew J Cuneo, Sai Venkatesh Pingali, Hugh M O'Neill, Volker S Urban
    PMID: 28922633   DOI: 10.1016/j.colsurfb.2017.09.005

    Abstract

    Bicontinuous microemulsions (BμEs), consisting of water and oil nanodomains separated by surfactant monolayers of near-zero curvature, are potentially valuable systems for purification and delivery of biomolecules, for hosting multiphasic biochemical reactions, and as templating media for preparing nanomaterials. We formed Winsor-III systems by mixing aqueous protein and sodium dodecyl sulfate (SDS) solutions with dodecane and 1-pentanol (cosurfactant) to efficiently extract proteins into the middle (BμE) phase. Bovine serum albumin (BSA) and cytochrome c partitioned to the BμE phase at 64% and 81% efficiency, respectively, producing highly concentrated protein solutions (32 and 44gL
    , respectively), through release of water and oil from the BμEs. Circular dichroism spectroscopic analysis demonstrated that BSA underwent minor secondary structural changes upon incorporation into BμEs, while the secondary structure of cytochrome c and pepsin underwent major changes. Small-angle x-ray scattering (SAXS) results show that proteins promoted an increase of the interfacial fluidity and surface area per volume for the BμE surfactant monolayers, and that each protein uniquely altered self-assembly in the Winsor-III systems. Cytochrome c partitioned via electrostatic attractions between SDS and the protein's positively-charged groups, residing near the surfactant head groups of BμE monolayers, where it decreased surfactant packing efficiency. BSA partitioned through formation of SDS-BSA complexes via hydrophobic and electrostatic attractive interactions. As the BSA-SDS ratio increased, complexes' partitioning favored BμEs over the oil excess phase due to the increased hydrophilicity of the complexes. This study demonstrates the potential utility of BμEs to purify proteins and prepare nanostructured fluids possessing high protein concentration.


    Cleaner emissions from a DI diesel engine fueled with waste plastic oil derived from municipal solid waste under the influence of n-pentanol addition, cold EGR, and injection timing

    Dillikannan Damodharan, Amudhavalli Paramasivam Sathiyagnanam, Babu Rajesh Kumar, Kuttalam Chidambaradhanu Ganesh
    PMID: 29497945   DOI: 10.1007/s11356-018-1558-5

    Abstract

    Urban planning and development is a decisive factor that increases the automobile numbers which leads to increased energy demand across the globe. In order to meet the escalating requirements of energy, it is necessary to find viable alternatives. Waste plastic oil (WPO) is one such alternative which has dual benefits as it reduces the environmental pollution caused by plastic waste and it could possibly meet the energy requirement along with fossil fuels. The study attempted to reduce emissions from a DI diesel engine fueled with WPO using 30% by volume of n-pentanol with fossil diesel (WPO70P30). EGR (10, 20, and 30%) and injection timing modifications were made with the intention to find optimum engine operating conditions. The experimental results indicated that addition of renewable component like n-pentanol had improved the combustion characteristics by igniting WPO more homogeneously producing a higher premixed combustion phase. Smoke density for WPO70P30 was found to be twice lower than that of neat WPO at standard injection timing of 23°CA bTDC at any given EGR rate, NOx emissions were slightly on the higher side about 12% for WPO70P30 blend against WPO at same operating conditions. WPO70P30 showed lowest smoke and carbon monoxide emissions than diesel and WPO while delivering BTE's higher than WPO and closer to diesel at all EGR and injection timings. However NOx and HC emissions increased with n-pentanol addition. The use of EGR reduced NOx emissions but was found to aggravate other emissions. It was concluded WPO70P30 can be favorably used in a DI diesel engine at the engines advanced injection timing for better performance than diesel with a slight penalty in NOx emissions.


    Design of larval chemical attractants based on odorant response spectra of odorant receptors in the cotton bollworm

    Chang Di, Chao Ning, Ling-Qiao Huang, Chen-Zhu Wang
    PMID: 28366786   DOI: 10.1016/j.ibmb.2017.03.007

    Abstract

    Lepidopteran caterpillars rely on olfaction and gustation to discriminate among food sources. Compared to the larval gustation, the larval olfaction has been poorly investigated. To uncover the molecular basis of olfaction in Helicoverpa armigera larvae, we identified 17 odorant receptor (Or) genes in larval antennae and maxillae using transcriptome sequencing, and functionally identified the response spectra of seven Ors to ecologically relevant odorants. Innate behavioural responses of larvae to active odorants were evaluated in chemotaxis assays. Several odorant blends were formulated based on the Ors tuning spectra and caterpillar chemotaxis. A four-component blend strongly attracted H. armigera larvae, and cis-jasmone and 1-pentanol were identified as essential components. Localization analyses showed that the two Ors detecting these components (Or41 and Or52) were expressed in the same sensory neurons. This is the first evidence that Ors in a polyphagous caterpillar respond to odorants in a combinatorial manner. The design of attractants to target specific olfactory pathways may promote the development of new baits for pest management.


    Hippocampal projections to the anterior olfactory nucleus differentially convey spatiotemporal information during episodic odour memory

    Afif J Aqrabawi, Jun Chul Kim
    PMID: 30013078   DOI: 10.1038/s41467-018-05131-6

    Abstract

    The hippocampus is essential for representing spatiotemporal context and establishing its association with the sensory details of daily life to form episodic memories. The olfactory cortex in particular shares exclusive anatomical connections with the hippocampus as a result of their common evolutionary history. Here we selectively inhibit hippocampal projections to the anterior olfactory nucleus (AON) during behavioural tests of contextually cued odour recall. We find that spatial odour memory and temporal odour memory are independently impaired following inhibition of distinct, topographically organized hippocampal-AON pathways. Our results not only reveal a longstanding unknown function for the AON but offer new mechanistic insights regarding the representation of odours in episodic memory.


    Effect of lower and higher alcohol fuel synergies in biofuel blends and exhaust treatment system on emissions from CI engine

    Thiyagarajan Subramanian, Edwin Geo Varuvel, Leenus Jesu Martin, Nagalingam Beddhannan
    PMID: 28921217   DOI: 10.1007/s11356-017-0214-9

    Abstract

    The present study deals with performance, emission and combustion studies in a single cylinder CI engine with lower and higher alcohol fuel synergies with biofuel blends and exhaust treatment system. Karanja oil methyl ester (KOME), widely available biofuel in India, and orange oil (ORG), a low carbon biofuel, were taken for this study, and equal volume blend was prepared for testing. Methanol (M) and n-pentanol (P) was taken as lower and higher alcohol and blended 20% by volume with KOME-ORG blend. Activated carbon-based exhaust treatment indigenous system was designed and tested with KOME-ORG + M20 and KOME-ORG + P20 blend. The tests were carried out at various load conditions at a constant speed of 1500 rpm. The study revealed that considering performance, emission and combustion studies, KOME-ORG + M20 + activated carbon are found optimum in reducing NO, smoke and CO
    emission. Compared to KOME, for KOME-ORG + M20 + activated carbon, NO emission is reduced from 10.25 to 7.85 g/kWh, the smoke emission is reduced from 49.4 to 28.9%, and CO
    emission is reduced from 1098.84 to 580.68 g/kWh. However, with exhaust treatment system, an increase in HC and CO emissions and reduced thermal efficiency is observed due to backpressure effects.


    Saturated mutagenesis of ketoisovalerate decarboxylase V461 enabled specific synthesis of 1-pentanol via the ketoacid elongation cycle

    Grey S Chen, Siang Wun Siao, Claire R Shen
    PMID: 28900255   DOI: 10.1038/s41598-017-11624-z

    Abstract

    Iterative ketoacid elongation has been an essential tool in engineering artificial metabolism, in particular the synthetic alcohols. However, precise control of product specificity is still greatly challenged by the substrate promiscuity of the ketoacid decarboxylase, which unselectively hijacks ketoacid intermediates from the elongation cycle along with the target ketoacid. In this work, preferential tuning of the Lactococcus lactis ketoisovalerate decarboxylase (Kivd) specificity toward 1-pentanol synthesis was achieved via saturated mutagenesis of the key residue V461 followed by screening of the resulting alcohol spectrum. Substitution of V461 with the small and polar amino acid glycine or serine significantly improved the Kivd selectivity toward the 1-pentanol precursor 2-ketocaproate by lowering its catalytic efficiency for the upstream ketoacid 2-ketobutyrate and 2-ketovalerate. Conversely, replacing V461 with bulky or charged side chains displayed severely adverse effect. Increasing supply of the iterative addition unit acetyl-CoA by acetate feeding further drove 2-ketoacid flux into the elongation cycle and enhanced 1-pentanol productivity. The Kivd V461G variant enabled a 1-pentanol production specificity around 90% of the total alcohol content with or without oleyl alcohol extraction. This work adds insight to the selectivity of Kivd active site.


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